3-(5-Chloro-2-nitrophenyl)propanenitrile
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Overview
Description
3-(5-Chloro-2-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClN2O2. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-nitrophenyl)propanenitrile typically involves the nitration of 5-chloro-2-nitrobenzene followed by a reaction with propanenitrile. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-nitrophenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: 3-(5-Amino-2-nitrophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-nitrophenyl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-nitrophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in electrophilic substitution reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-nitrophenyl)propanenitrile: Similar structure but with a bromo group instead of a chloro group.
3-(5-Fluoro-2-nitrophenyl)propanenitrile: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
3-(5-Chloro-2-nitrophenyl)propanenitrile is unique due to the specific combination of chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-(5-chloro-2-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClN2O2/c10-8-3-4-9(12(13)14)7(6-8)2-1-5-11/h3-4,6H,1-2H2 |
InChI Key |
JSHAIKKOXOQOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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